molecular formula C10H5FN2 B2783339 3-Fluoroquinoline-6-carbonitrile CAS No. 2177258-32-9

3-Fluoroquinoline-6-carbonitrile

Cat. No. B2783339
CAS RN: 2177258-32-9
M. Wt: 172.162
InChI Key: RBVSORAPHLTZKV-UHFFFAOYSA-N
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Description

3-Fluoroquinoline-6-carbonitrile is a chemical compound with a molecular formula of C10H5FN2. It is a heterocyclic aromatic compound that contains a fluorine atom and a cyano group. The compound has been found to have various applications in scientific research, especially in the field of medicinal chemistry.

Mechanism of Action

Target of Action

3-Fluoroquinoline-6-carbonitrile, like other fluoroquinolones, primarily targets bacterial enzymes involved in DNA synthesis, namely DNA gyrase and topoisomerase IV . These enzymes are essential for bacterial growth and replication, making them ideal targets for antimicrobial drugs .

Mode of Action

The compound interacts with its targets by binding to the enzyme-DNA complex, stabilizing DNA strand breaks created by DNA gyrase and topoisomerase IV . This binding forms a ternary complex of the drug, enzyme, and DNA, which blocks the progress of the replication fork . The cytotoxicity of fluoroquinolones is likely a two-step process involving the conversion of the topoisomerase-quinolone-DNA complex to an irreversible form and the generation of a double-strand break by denaturation of the topoisomerase .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the DNA synthesis pathway in bacteria . By inhibiting DNA gyrase and topoisomerase IV, the compound prevents the supercoiling of DNA, an essential step in DNA replication . This disruption of DNA synthesis ultimately leads to bacterial cell death .

Result of Action

The primary result of this compound’s action is the inhibition of bacterial growth and replication, leading to bacterial cell death . This is achieved through the disruption of DNA synthesis, a critical process for bacterial survival .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. Additionally, light exposure can lead to phototoxicity in some fluoroquinolones .

Advantages and Limitations for Lab Experiments

One advantage of using 3-Fluoroquinoline-6-carbonitrile in lab experiments is its ability to selectively target cancer cells and bacteria/fungi. However, one limitation is that the compound may have toxicity to normal cells at high concentrations.

Future Directions

There are several future directions for the research and development of 3-Fluoroquinoline-6-carbonitrile. One direction is to further study its mechanism of action and optimize its structure for better activity and selectivity. Another direction is to explore its potential as a fluorescent probe for biological imaging. Additionally, the compound could be studied for its potential as a drug candidate for cancer and infectious diseases.

Synthesis Methods

The synthesis of 3-Fluoroquinoline-6-carbonitrile can be achieved through various methods. One common method involves the reaction of 3-aminoquinoline with potassium cyanide and diethyl sulfate in the presence of a solvent such as dimethyl sulfoxide. Another method involves the reaction of 3-chloroquinoline with potassium cyanide and copper(I) cyanide in the presence of a solvent such as N,N-dimethylformamide.

Scientific Research Applications

3-Fluoroquinoline-6-carbonitrile has been found to have various applications in scientific research, especially in the field of medicinal chemistry. The compound has been studied for its potential as an anticancer agent, as well as its ability to inhibit the growth of bacteria and fungi. It has also been studied for its potential as a fluorescent probe for biological imaging.

properties

IUPAC Name

3-fluoroquinoline-6-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5FN2/c11-9-4-8-3-7(5-12)1-2-10(8)13-6-9/h1-4,6H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBVSORAPHLTZKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=C(C=C2C=C1C#N)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5FN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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